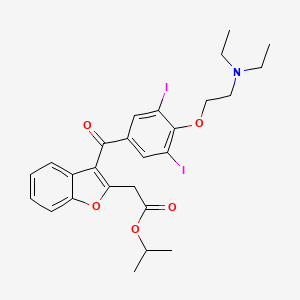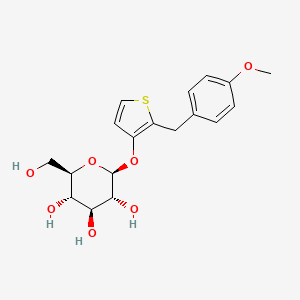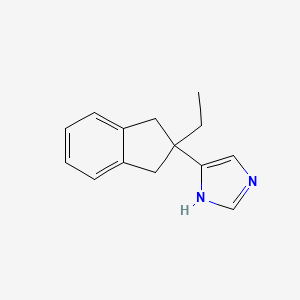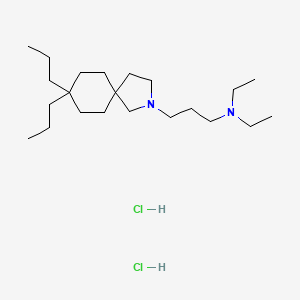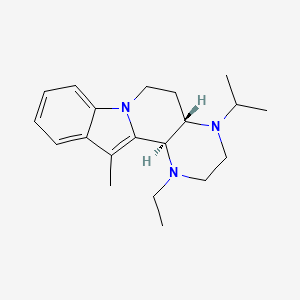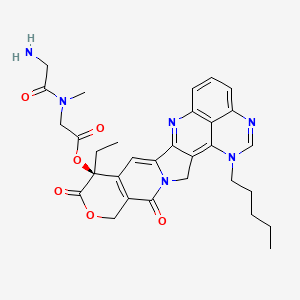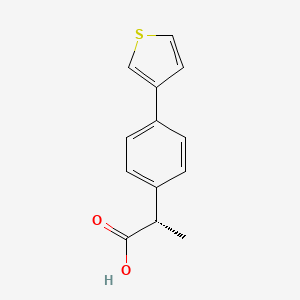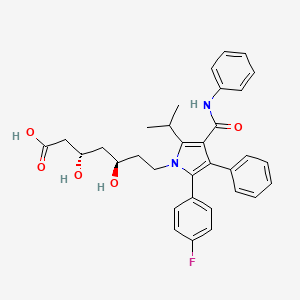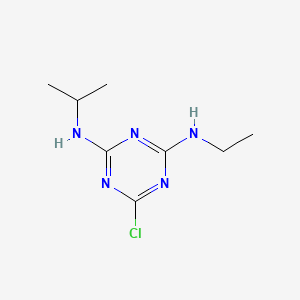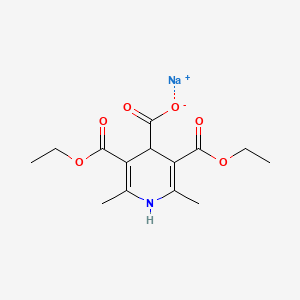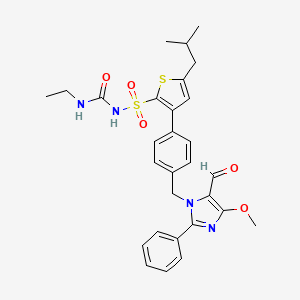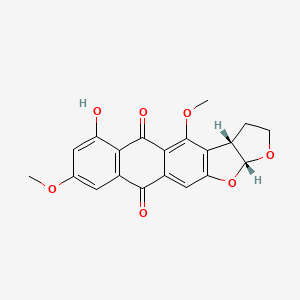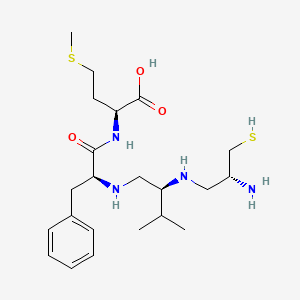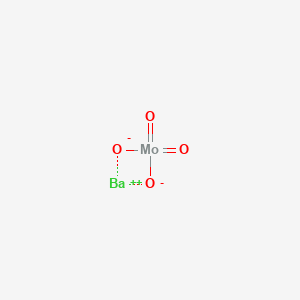
Molybdate (MoO42-), barium (1:1), (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Molybdate (MoO42-), barium (1:1), (T-4)-” is a white powder that is slightly soluble in acids and water . It is used in electronic and optical equipment, as a pigment in paints and other protective coatings, and as an enamel of adhesive products for iron’s adhesion strength .
Synthesis Analysis
Barium Molybdate (BaMoO4) can be obtained via a facile mechanochemical synthesis at room temperature and a solid-state reaction . The influence of different milling speeds on the preparation of BaMoO4 was explored. A shorter reaction time for the phase formation of BaMoO4 was achieved using a milling speed of 850 rpm .Molecular Structure Analysis
In chemistry, a molybdate is a compound containing an oxyanion with molybdenum in its highest oxidation state of 6: O−−Mo (=O)2−O− . Molybdenum can form a very large range of such oxyanions, which can be discrete structures or polymeric extended structures .Physical And Chemical Properties Analysis
“Molybdate (MoO42-), barium (1:1), (T-4)-” has a molecular weight of 297.27 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 299.790309 g/mol . The topological polar surface area is 80.3 Ų .Aplicaciones Científicas De Investigación
Phosphor and Luminescent Materials
- Molybdates, including Barium Molybdate, are used in various applications such as phosphors, optical fibers, scintillators, magnets, sensors, and catalysts. For instance, Tm³⁺ doped barium molybdate shows potential as a long-lasting blue phosphor (Marques et al., 2018).
- Barium molybdate's (BaMoO4) properties are influenced by beta particles irradiation and thermal treatment, affecting its application in phosphor technology (Künzel et al., 2019).
Environmental Monitoring
- Molybdate (MoO4²⁻) detection is crucial in environmental monitoring due to its potential toxicity at high concentrations. Vanadium oxide quantum dots have been designed as fluorescent probes for selective and sensitive detection of MoO4²⁻ in environmental samples (Zhang et al., 2021).
Catalytic Applications
- Barium molybdate and Barium tungstate are important for their photoluminescent properties and have applications in catalysis and photocatalysis, particularly in gas-phase oxidation reactions (Alencar et al., 2017).
Isotope Research and Geochemistry
- Molybdate (MoO4²⁻) isotope ratios serve as a sediment paleo proxy for the redox state of ancient oceans. Experimental confirmation of isotope fractionation in thiomolybdates has been achieved, which is significant for understanding ancient environmental conditions (Kerl et al., 2017).
Nuclear Waste Management
- Molybdate has a low solubility in silicate and borosilicate glass systems, which is critical in the context of nuclear waste glass, where its presence can cause the formation of a soluble “yellow phase”. Understanding molybdenum oxide's incorporation in various glass systems is crucial for effective nuclear waste management (Tan et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
barium(2+);dioxido(dioxo)molybdenum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Mo.4O/q+2;;;;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMWGBKVFBTLCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaMoO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdate (MoO42-), barium (1:1), (T-4)- | |
CAS RN |
7787-37-3 |
Source


|
| Record name | Barium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdate (MoO42-), barium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


